molecular formula C20H18F2N3NaO5 B15143048 Dolutegravir Sodium Salt-d6

Dolutegravir Sodium Salt-d6

Cat. No.: B15143048
M. Wt: 447.4 g/mol
InChI Key: UGWJRRXTMKRYNK-XLJCUHKLSA-M
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Description

Dolutegravir Sodium Salt-d6 (molecular formula: C₂₀H₁₃D₆F₂N₃O₅Na) is a deuterated derivative of dolutegravir, an HIV-1 integrase strand transfer inhibitor (INSTI) used in antiretroviral therapy (ART) . The incorporation of six deuterium atoms replaces hydrogen at specific positions, enhancing metabolic stability and prolonging its half-life compared to the non-deuterated form . This modification reduces dosing frequency and improves patient adherence .

This compound inhibits the integration of viral DNA into the host genome by binding to the integrase enzyme’s active site, blocking the strand transfer step . It exhibits high efficacy (>90% viral suppression in clinical trials), minimal toxicity, and a favorable resistance profile, making it a cornerstone in modern HIV treatment . Its synthesis employs continuous flow reactors, enabling efficient multi-step transformations with high purity (≥99%) and yield . Applications extend beyond HIV therapy, including nanosuspension formulations to enhance bioavailability and preclinical studies in oncology (e.g., inducing autophagy in liver cancer cells) .

Properties

Molecular Formula

C20H18F2N3NaO5

Molecular Weight

447.4 g/mol

IUPAC Name

sodium;(3S,7R)-2,2,7-trideuterio-13-[(2,4-difluorophenyl)methylcarbamoyl]-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1/i1D3,9D2,10D;

InChI Key

UGWJRRXTMKRYNK-XLJCUHKLSA-M

Isomeric SMILES

[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2([2H])[2H])C(=O)NCC4=C(C=C(C=C4)F)F)[O-])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Origin of Product

United States

Mechanism of Action

Dolutegravir-d6 (sodium) exerts its antiviral effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, dolutegravir-d6 (sodium) blocks the strand transfer step, thereby inhibiting viral replication . This mechanism of action is highly specific to the viral enzyme, resulting in minimal toxicity to human host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dolutegravir Sodium Salt-d6 belongs to the INSTI class, which includes raltegravir, elvitegravir, bictegravir, and cabotegravir. Below is a detailed comparison:

Structural and Pharmacokinetic Differences

Compound Molecular Formula Molecular Weight (g/mol) Deuterated Form Half-Life (Hours) Dosing Frequency Key Metabolic Pathway
Dolutegravir-d6 C₂₀H₁₃D₆F₂N₃O₅Na 425.42 Yes ~40–50 Once daily UGT1A1-mediated glucuronidation
Dolutegravir (non-d6) C₂₀H₁₉F₂N₃O₅Na 441.37 No ~14 Once daily UGT1A1, CYP3A4
Raltegravir C₂₀H₂₁FN₆O₅ 444.41 No ~7–12 Twice daily UGT1A1
Elvitegravir C₂₃H₂₃ClFNO₅ 447.89 No ~8–10 Once daily* CYP3A4 (requires booster)
Bictegravir C₂₁H₁₈F₂N₆O₅ 472.40 No ~18 Once daily UGT1A1, CYP3A4
Cabotegravir C₁₉H₁₇F₂N₃O₅ 405.35 No ~21–50† Monthly injection UGT1A1

*Elvitegravir requires co-administration with pharmacokinetic boosters (e.g., cobicistat) .
†Cabotegravir’s extended half-life enables long-acting injectable formulations .

Efficacy and Resistance Profiles

  • Dolutegravir-d6 : Demonstrates high barrier to resistance; minimal cross-resistance with raltegravir/elvitegravir due to distinct binding interactions with integrase (e.g., chelates Mg²⁺ ions in the active site) .
  • Raltegravir : Lower resistance barrier; mutations (e.g., Y143R, Q148H) reduce efficacy .
  • Bictegravir : Similar resistance profile to dolutegravir but lacks deuterium-enhanced stability .
  • Cabotegravir : Used in long-acting regimens; shares dolutegravir’s resistance advantages but requires injection .

Toxicity and Drug Interactions

  • Dolutegravir-d6: Low toxicity; rare neuropsychiatric effects (e.g., insomnia) . No CYP3A4 induction, reducing drug-drug interactions .
  • Elvitegravir : Booster-dependent (e.g., cobicistat) increases risks of CYP3A4-mediated interactions (e.g., statins, antifungals) .
  • Raltegravir : Generally well-tolerated but associated with creatine kinase elevations .

Formulation and Bioavailability

  • Dolutegravir-d6: Optimized for oral bioavailability (~74%) via nanosuspensions and solid dispersions (e.g., Poloxamer-188 matrices) .
  • Cabotegravir: Injectable nanoformulations achieve sustained plasma concentrations (>90% bioavailability) .

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